Cas no 83408-71-3 (4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]-)
![4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]- structure](https://it.kuujia.com/scimg/cas/83408-71-3x500.png)
83408-71-3 structure
Nome del prodotto:4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]-
4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]-
- 3-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one
- 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)pheny l)-2-(4-((phenylmethylene)amino)phenyl)-
- 83408-71-3
- 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)-
- 2-{4-[(E)-Benzylideneamino]phenyl}-3-{4-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]phenyl}-4(3H)-quinazolinone
- BRN 4621481
-
- Inchi: InChI=1S/C36H25N5O2S/c42-33-24-44-36(38-28-11-5-2-6-12-28)40(33)29-19-21-30(22-20-29)41-34(39-32-14-8-7-13-31(32)35(41)43)26-15-17-27(18-16-26)37-23-25-9-3-1-4-10-25/h1-23H,24H2
- Chiave InChI: LDOVJMHXPNWTMH-UHFFFAOYSA-N
- Sorrisi: C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7
Proprietà calcolate
- Massa esatta: 591.173
- Massa monoisotopica: 591.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 44
- Conta legami ruotabili: 6
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 103Ų
- XLogP3: 7.1
Proprietà sperimentali
- Densità: 1.29
- Punto di ebollizione: 799°C at 760 mmHg
- Punto di infiammabilità: 437°C
- Indice di rifrazione: 1.704
4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]- Letteratura correlata
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
83408-71-3 (4(3H)-Quinazolinone,3-[4-[4-oxo-2-(phenylimino)-3-thiazolidinyl]phenyl]-2-[4-[(phenylmethylene)amino]phenyl]-) Prodotti correlati
- 38937-66-5(Suberoyl bis-hydroxamic acid)
- 2297871-24-8(1,4-Oxazepane-6-carbaldehyde)
- 141940-36-5(tert-Butyl (2-(trifluoromethyl)phenyl)carbamate)
- 2287335-27-5(4-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole)
- 1401082-55-0(1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid,8-Chloro-,ethyl ester)
- 2059999-66-3(1-(3-methoxyphenyl)-3-propanoylpiperidin-2-one)
- 2411266-36-7(2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide)
- 941918-49-6(N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-fluorobenzamide)
- 1268110-58-2(5-Bromo-7-methyl-1,3-benzoxazol-2-amine)
- 2229533-33-7(2,2-difluoro-2-3-fluoro-4-(trifluoromethyl)phenylethan-1-ol)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
